

An In-depth Technical Guide to Hydrogen Bonding in Urea Oxalate Crystals

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Compound of Interest

Compound Name: Urea oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding network within **urea oxalate** crystals. **Urea oxalate** co-crystals, formed from the self-assembly of urea and oxalic acid, are of significant interest in the fields of crystal engineering and pharmaceutical sciences due to their tunable physicochemical properties. The stability and structural integrity of these crystals are predominantly governed by a complex network of hydrogen bonds. This document delves into the crystallographic structure, experimental characterization, and the nature of these critical intermolecular interactions.

Crystal Structure and Hydrogen Bonding Network

Urea and oxalic acid co-crystallize in different stoichiometric ratios, with the 2:1 and 1:1 forms being the most studied.^{[1][2]} The 2:1 **urea oxalate** crystal, in particular, has been extensively characterized.^{[1][3][4]}

1.1. Crystallographic Data

The 2:1 **urea oxalate** crystal belongs to the monoclinic system with the space group $P2_1/c$.^{[1][3][5]} The crystal structure is characterized by layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.^{[1][3][5]} This layered architecture is a key determinant of the crystal's physical properties.^[5] The oxalic acid molecules occupy centers of symmetry within the crystal lattice.^[3]

Table 1: Crystallographic Data for 2:1 **Urea Oxalate** Crystal

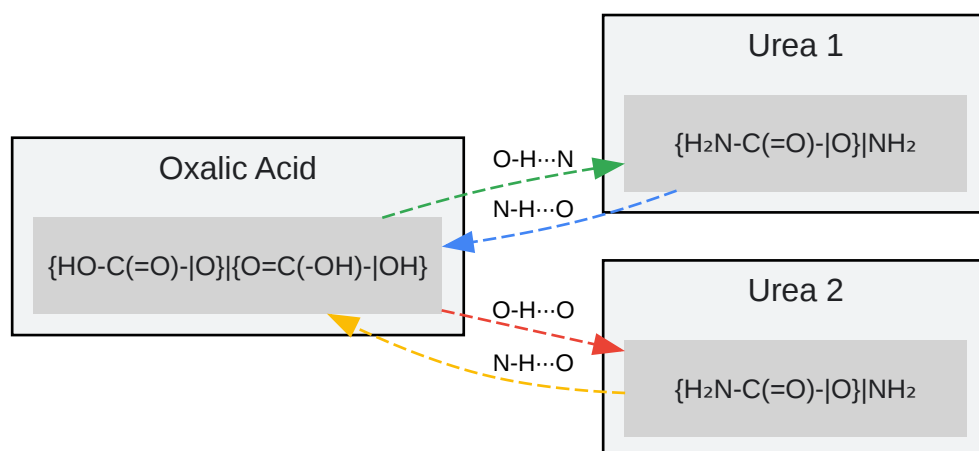
Parameter	Value	Reference
Formula	$2[\text{CO}(\text{NH}_2)_2] \cdot (\text{COOH})_2$	[3]
Crystal System	Monoclinic	[1][5]
Space Group	$P2_1/c$	[1][3][5]
a	5.058 (3) Å	[1][3]
b	12.400 (3) Å	[1][3]
c	6.964 (2) Å	[1][3]
β	98.13 (7) °	[1][3]
Z (molecules per unit cell)	2	[1][3]

1.2. The Hydrogen Bonding Scheme

The hydrogen bonding in **urea oxalate** crystals involves interactions between the amine groups of urea and the carboxylic acid groups of oxalic acid. A notable feature in some **urea oxalate** complexes is the involvement of the hydroxyl oxygen of the carboxylic acid group as a hydrogen bond acceptor in a weak $\text{N-H}\cdots\text{O}$ bond.[6] This is a deviation from the typical behavior of carboxylic acids.[6] The planarity of the interacting molecules in the crystal lattice is thought to facilitate this unusual hydrogen bond formation.[6]

In co-crystals of urea with dicarboxylic acids, a recurring "acid-amide heterodimer" synthon (U-A-U) is often observed, which is characterized by short, strong $\text{O-H}\cdots\text{O}$ hydrogen bonds.[7][8]

Below is a diagram illustrating the primary hydrogen bonding interactions in the 2:1 **urea oxalate** crystal.



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Caption: Hydrogen bonding network in 2:1 **urea oxalate**.

Experimental Protocols

The characterization of hydrogen bonding in **urea oxalate** crystals relies on several key experimental techniques.

2.1. Crystal Growth

High-quality single crystals are essential for structural analysis. The following methods are commonly employed for growing **urea oxalate** crystals:

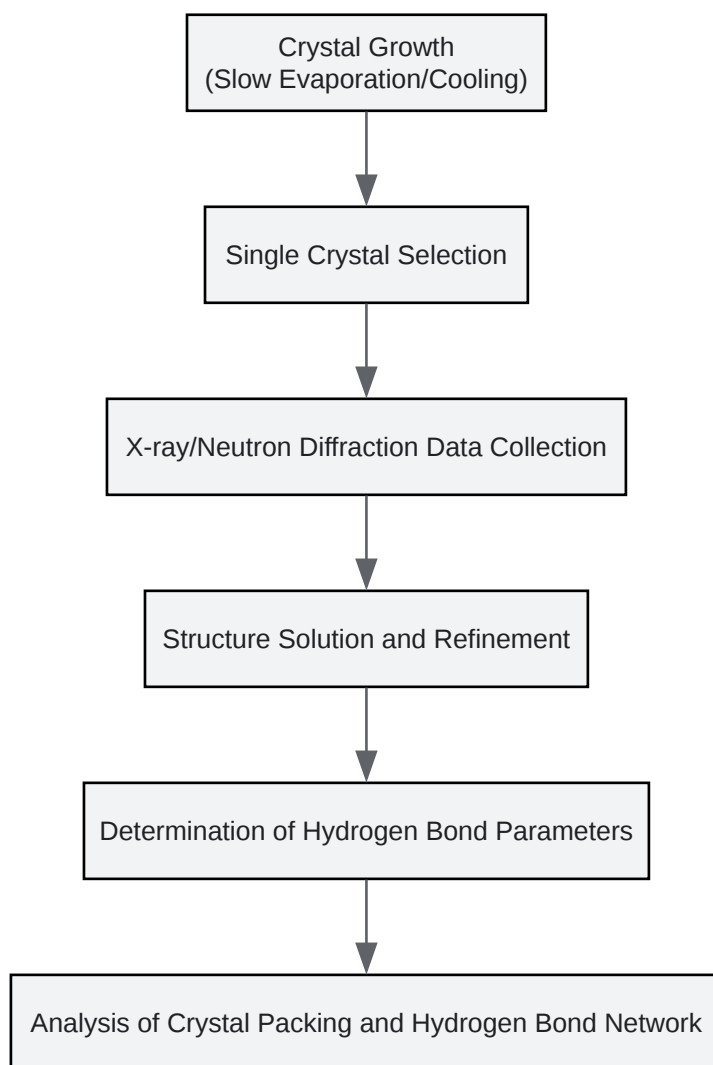
- **Slow Evaporation:** This is a widely used technique where urea and oxalic acid are dissolved in a suitable solvent (typically water) in the desired stoichiometric ratio.[3] The solution is then allowed to evaporate slowly at a constant temperature, leading to the gradual formation of crystals.[5]
- **Slow Cooling:** In this method, a saturated solution of urea and oxalic acid at an elevated temperature is slowly cooled, inducing crystallization.

2.2. X-ray and Neutron Diffraction

Single-crystal X-ray diffraction is the primary technique for determining the precise atomic arrangement within the crystal lattice, including the positions of the hydrogen atoms involved in

hydrogen bonding.[5] Neutron diffraction is also a powerful tool, as it can locate hydrogen atoms with greater accuracy than X-ray diffraction.[2][3] This is because X-rays are scattered by electrons, making it difficult to pinpoint the position of hydrogen, which has only one electron. Neutrons, on the other hand, are scattered by atomic nuclei, providing a more accurate determination of proton positions.[6][9]

A typical experimental workflow for the structural characterization of **urea oxalate** crystals is outlined below.



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Caption: Experimental workflow for crystal structure analysis.

2.3. Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can provide valuable information about the hydrogen bonding interactions in **urea oxalate** crystals. The vibrational frequencies of the N-H and O-H stretching modes are particularly sensitive to the strength of the hydrogen bonds.^[10]

Quantitative Data on Hydrogen Bonds

The following table summarizes key hydrogen bond parameters for a **urea oxalate** complex, highlighting the unusual N–H...O interaction where the hydroxyl oxygen acts as an acceptor.

Table 2: Hydrogen Bond Parameters in a **Urea Oxalate** Complex

Donor (D)	Hydrogen (H)	Acceptor (A)	D-H (Å)	H...A (Å)	D...A (Å)	∠D-H-A (°)	Reference
N	H	O (hydroxyl)	-	2.110	-	165.6	[6]

Note: A comprehensive table of all hydrogen bond lengths and angles from a single definitive source is not readily available in the public domain. The data presented here is from a study highlighting a specific, noteworthy interaction.

Significance in Drug Development

The ability to understand and control hydrogen bonding in co-crystals is of paramount importance in drug development. By forming co-crystals of active pharmaceutical ingredients (APIs) with co-formers like urea and oxalic acid, it is possible to modify key properties such as solubility, stability, and bioavailability. The detailed knowledge of the hydrogen bonding network in model systems like **urea oxalate** provides a fundamental basis for the rational design of pharmaceutical co-crystals with desired therapeutic profiles.

Conclusion

The crystal structure of **urea oxalate** is a well-defined system held together by a robust and intricate network of hydrogen bonds. The layered arrangement of urea and oxalic acid molecules, dictated by these interactions, gives rise to its characteristic properties. Advanced analytical techniques, particularly single-crystal X-ray and neutron diffraction, have been

instrumental in elucidating the precise geometry of these hydrogen bonds. This in-depth understanding is crucial for the continued development of crystal engineering principles and their application in the pharmaceutical industry.

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